F8Gcj24K7V
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Overview
Description
The compound 2-(3-((((4-(1-METHYLETHENYL)PHENYL)METHYL)(3-PYRIDINYLSULFONYL)AMINO)METHYL)PHENOXY)ACETIC ACID , also known by its identifier F8Gcj24K7V , is a complex organic molecule with a molecular formula of C24H24N2O5S . This compound is characterized by its achiral nature and intricate structure, which includes phenyl, pyridine, and sulfonyl groups.
Preparation Methods
The synthesis of 2-(3-((((4-(1-METHYLETHENYL)PHENYL)METHYL)(3-PYRIDINYLSULFONYL)AMINO)METHYL)PHENOXY)ACETIC ACID involves multiple steps, typically starting with the preparation of intermediate compounds that are subsequently reacted under specific conditions to form the final product. The synthetic routes often involve:
Step 1: Formation of the phenyl and pyridine intermediates.
Step 2: Introduction of the sulfonyl group through sulfonation reactions.
Step 3: Coupling of the intermediates under controlled conditions to form the final compound.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using catalysts and specific reaction conditions to facilitate the process .
Chemical Reactions Analysis
2-(3-((((4-(1-METHYLETHENYL)PHENYL)METHYL)(3-PYRIDINYLSULFONYL)AMINO)METHYL)PHENOXY)ACETIC ACID: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The phenyl and pyridine rings can undergo electrophilic and nucleophilic substitution reactions, respectively.
Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(3-((((4-(1-METHYLETHENYL)PHENYL)METHYL)(3-PYRIDINYLSULFONYL)AMINO)METHYL)PHENOXY)ACETIC ACID: has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 2-(3-((((4-(1-METHYLETHENYL)PHENYL)METHYL)(3-PYRIDINYLSULFONYL)AMINO)METHYL)PHENOXY)ACETIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades and gene expression regulation .
Comparison with Similar Compounds
When compared to other similar compounds, 2-(3-((((4-(1-METHYLETHENYL)PHENYL)METHYL)(3-PYRIDINYLSULFONYL)AMINO)METHYL)PHENOXY)ACETIC ACID stands out due to its unique combination of functional groups and structural features. Similar compounds include:
- 2-(3-((((4-(1-METHYLETHENYL)PHENYL)METHYL)(3-PYRIDINYLSULFONYL)AMINO)METHYL)PHENOXY)PROPIONIC ACID
- 2-(3-((((4-(1-METHYLETHENYL)PHENYL)METHYL)(3-PYRIDINYLSULFONYL)AMINO)METHYL)PHENOXY)BUTYRIC ACID
These compounds share similar core structures but differ in their side chains, leading to variations in their chemical properties and biological activities .
Properties
CAS No. |
574759-40-3 |
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Molecular Formula |
C24H24N2O5S |
Molecular Weight |
452.5 g/mol |
IUPAC Name |
2-[3-[[(4-prop-1-en-2-ylphenyl)methyl-pyridin-3-ylsulfonylamino]methyl]phenoxy]acetic acid |
InChI |
InChI=1S/C24H24N2O5S/c1-18(2)21-10-8-19(9-11-21)15-26(32(29,30)23-7-4-12-25-14-23)16-20-5-3-6-22(13-20)31-17-24(27)28/h3-14H,1,15-17H2,2H3,(H,27,28) |
InChI Key |
PAQVSTUVBKFCSE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C1=CC=C(C=C1)CN(CC2=CC(=CC=C2)OCC(=O)O)S(=O)(=O)C3=CN=CC=C3 |
Origin of Product |
United States |
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